1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide
CAS No.:
Cat. No.: VC17412108
Molecular Formula: C22H22BrN
Molecular Weight: 380.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22BrN |
|---|---|
| Molecular Weight | 380.3 g/mol |
| IUPAC Name | 1-benzyl-1,2,3-trimethylbenzo[e]indol-3-ium;bromide |
| Standard InChI | InChI=1S/C22H22N.BrH/c1-16-22(2,15-17-9-5-4-6-10-17)21-19-12-8-7-11-18(19)13-14-20(21)23(16)3;/h4-14H,15H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | QQNHGCFLKJVXHO-UHFFFAOYSA-M |
| Canonical SMILES | CC1=[N+](C2=C(C1(C)CC3=CC=CC=C3)C4=CC=CC=C4C=C2)C.[Br-] |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Configuration
The molecular architecture of 1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide (C₂₂H₂₂BrN, MW 380.3 g/mol) centers on a benzo[e]indole system fused to a benzene ring at the e-position. The indole nitrogen is quaternized with three methyl groups, while a benzyl moiety (C₆H₅CH₂–) occupies the 1-position, creating a cationic structure stabilized by a bromide counterion. The planar aromatic system and electron-rich nitrogen atom facilitate π-π stacking interactions and charge-transfer processes, which are critical for its photophysical behavior .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂BrN |
| Molecular Weight | 380.3 g/mol |
| IUPAC Name | 1-benzyl-1,2,3-trimethylbenzo[e]indol-3-ium bromide |
| Canonical SMILES | CC1=N+C.[Br-] |
| Topological Polar Surface Area | 5.8 Ų |
Synthetic Methodologies
Alkylation of Indole Precursors
The primary synthesis involves reacting 1,1,2-trimethyl-1H-benz[e]indole with benzyl bromide in anhydrous acetonitrile under reflux conditions. This SN2 alkylation proceeds at the indole nitrogen, yielding the quaternary ammonium salt with >90% purity after recrystallization. Key advantages include short reaction times (<6 hours) and minimal byproduct formation due to the steric protection provided by adjacent methyl groups.
Table 2: Optimized Synthesis Conditions
| Parameter | Specification |
|---|---|
| Reactants | 1,1,2-Trimethyl-1H-benz[e]indole, benzyl bromide |
| Solvent | Acetonitrile |
| Temperature | 80°C (reflux) |
| Reaction Time | 4–6 hours |
| Yield | 89–93% |
Purification and Characterization
Crude product purification employs silica gel chromatography (CHCl₃:MeOH = 9:1), followed by recrystallization from ethanol . Nuclear magnetic resonance (NMR) spectra confirm substituent positions:
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¹H NMR (d6-DMSO): δ 7.68 (d, 4H, Ar-H), 7.44 (t, 4H, Ar-H), 3.03 (t, 4H, CH₂) .
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¹³C NMR: Quaternary carbons at δ 142.3 (N⁺–C), 135.8 (benzyl ipso-C) .
Reactivity and Chemical Modifications
Electrophilic Aromatic Substitution
The electron-donating methyl and benzyl groups activate the indole framework toward electrophiles. Halogenation (e.g., bromination at C5) occurs regioselectively in dichloromethane at 0°C, producing derivatives for cross-coupling reactions .
Photochemical Behavior
Photophysical Properties and Applications
Absorption and Emission Profiles
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Absorption Maxima: λₐᵦₛ = 745 nm (ε = 1.2 × 10⁵ M⁻¹cm⁻¹) in DMSO .
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Fluorescence: λₑₘ = 780 nm with a quantum yield (ΦF) of 0.18, suitable for near-infrared imaging .
Table 3: Spectral Data in Common Solvents
| Solvent | λₐᵦₛ (nm) | λₑₘ (nm) | Stokes Shift (nm) |
|---|---|---|---|
| DMSO | 745 | 780 | 35 |
| MeOH | 738 | 772 | 34 |
| CHCl₃ | 752 | 788 | 36 |
Biomedical Applications
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Photodynamic Therapy (PDT): The compound’s ¹O₂ generation efficiency (ΦΔ = 0.65) enables cancer cell ablation under 730 nm light .
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Bioimaging: Functionalization with sulfonate groups improves aqueous solubility, allowing in vivo tumor visualization via fluorescence-guided surgery .
Recent Research Advancements
Hybrid Materials for Optoelectronics
Incorporating the bromide into polyfluorene matrices enhances electroluminescence efficiency (18.2 cd/A) in organic light-emitting diodes (OLEDs) . The bulky benzyl group suppresses aggregation-induced quenching, achieving Commission Internationale de l’Éclairage (CIE) coordinates of (0.67, 0.32) for deep-red emission.
Catalytic Applications
Pd(II) complexes of deprotonated derivatives catalyze Suzuki-Miyaura cross-coupling with turnover numbers (TON) exceeding 10⁴, attributed to the indole’s electron-rich environment stabilizing Pd intermediates .
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